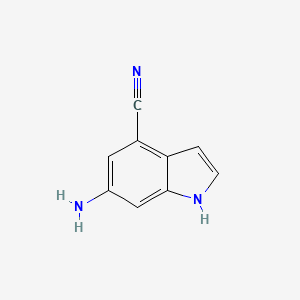

6-Amino-1H-indole-4-carbonitrile

Übersicht

Beschreibung

6-Amino-1H-indole-4-carbonitrile (6AIC) is a heterocyclic compound that has been extensively studied in the past two decades due to its unique properties and potential applications in various fields. 6AIC has been found to have a wide range of applications, including as an antimicrobial, antioxidant, and anti-inflammatory agent. It has also been used in the synthesis of various organic compounds and as a catalyst in organic reactions. In addition, 6AIC has been studied for its potential to act as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

6-Amino-1H-indole-4-carbonitrile serves as a key intermediate in the synthesis of complex indole alkaloids and derivatives, which are of significant interest in organic chemistry due to their biological and pharmacological properties. The diverse methodologies for indole synthesis, including the Fischer, Reissert, and Bartoli syntheses, highlight the adaptability of indole derivatives in chemical transformations. These synthetic routes provide access to a wide array of indole-based compounds, underscoring the utility of this compound in facilitating the construction of indole frameworks with various functionalizations for further application in medicinal chemistry and material science (Taber & Tirunahari, 2011).

Analytical Applications

The reaction of ninhydrin with primary amino groups, including those on indole derivatives like this compound, forms the basis for analytical techniques used in biochemistry and forensic science. This reactivity is exploited in various analytical applications for the detection, isolation, and quantification of amino acids, peptides, and proteins across a broad spectrum of disciplines, demonstrating the importance of this compound in analytical methodologies (Friedman, 2004).

Biological and Environmental Research

In environmental and biological contexts, indole derivatives, including this compound, are investigated for their role in microbial interactions, plant growth regulation, and as potential modulators of biological pathways. Studies on bacterial catabolism of indole-3-acetic acid (a related indole derivative) provide insights into the microbial metabolism of indole compounds, which has implications for understanding microbial ecology, bioremediation, and the synthesis of value-added products from indole-based substrates (Laird, Flores, & Leveau, 2020).

Material Science

The functionalization of quantum dots with amino acids, including derivatives related to this compound, enhances their electronic and optical properties. This functionalization leads to the development of sustainable, biocompatible materials with potential applications in optoelectronics, sensors, and energy storage systems. The versatility of amino acid-functionalized quantum dots underscores the role of indole derivatives in advancing material science technologies (Ravi et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

6-Amino-1H-indole-4-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to exhibit antiviral activity . For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a related compound, showed inhibitory activity against influenza A . This suggests that this compound may also interfere with viral replication pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

6-Amino-1H-indole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses . It interacts with viral proteins, preventing them from carrying out their functions, which ultimately leads to the inhibition of viral replication. Additionally, this compound has been found to interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activation of certain signaling pathways that are involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines . Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the expression of genes involved in cell proliferation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to viral proteins, inhibiting their function and preventing viral replication . Additionally, this compound can interact with enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation . At the molecular level, this compound can also modulate gene expression by binding to transcription factors and altering their activity . These molecular interactions are essential for understanding the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been found to have sustained effects on cellular processes, including the inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can exhibit therapeutic effects, such as reducing inflammation and inhibiting viral replication . Higher doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exhibit different biological activities . Additionally, this compound can influence metabolic flux and alter metabolite levels, which can have significant effects on cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, leading to its accumulation in specific compartments . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be localized to specific compartments within cells, such as the nucleus, cytoplasm, or mitochondria . The targeting signals and post-translational modifications of this compound can direct it to these compartments, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

6-amino-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-3-7(11)4-9-8(6)1-2-12-9/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZCSULILFKNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646106 | |

| Record name | 6-Amino-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-24-1 | |

| Record name | 6-Amino-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)